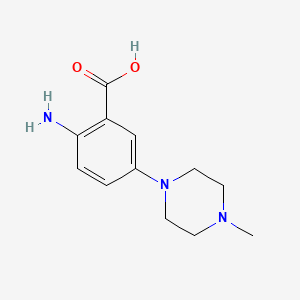amine CAS No. 1182787-01-4](/img/structure/B1523822.png)
[(4-Fluorophenyl)(pyrimidin-2-yl)methyl](methyl)amine
Descripción general
Descripción
The compound “(4-Fluorophenyl)(pyrimidin-2-yl)methylamine” is a pyrimidine derivative. Pyrimidine is a basic aromatic ring structure found in many organic compounds, including the nucleotides cytosine, thymine, and uracil . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Aplicaciones Científicas De Investigación
Antiviral Research
This compound can be modified to create derivatives that exhibit potent antiviral activities. For instance, indole derivatives, which share structural similarities with our compound, have been reported to inhibit influenza A and Coxsackie B4 virus . By substituting the indole moiety with our compound, researchers can potentially develop new antiviral agents with high selectivity and efficacy.
Anti-HIV Development
The pyrimidinyl moiety of the compound is particularly interesting for anti-HIV drug development. Compounds with a pyrimidinyl group have been synthesized and screened for their ability to inhibit HIV-1 and HIV-2 replication in acutely infected cells . This suggests that (4-Fluorophenyl)(pyrimidin-2-yl)methylamine could serve as a scaffold for creating novel anti-HIV medications.
Anticancer Agents
Pyrimidine derivatives are known for their anticancer properties. They have been used to modulate myeloid leukemia and treat breast cancer and idiopathic pulmonary fibrosis . The pyrimidin-2-yl component of the compound could be exploited to synthesize new anticancer agents, potentially offering treatments for various malignancies.
Antimicrobial and Antifungal Applications
The structural framework of the compound allows for the synthesis of derivatives with antimicrobial and antifungal properties. Pyrimidine and its derivatives have demonstrated significant activity against a range of microbial and fungal pathogens . This opens up opportunities for the compound to be used in the development of new antimicrobial and antifungal drugs.
Anti-Inflammatory and Analgesic Uses
Compounds containing a pyrimidin-2-yl group have shown anti-inflammatory and analgesic activities . This suggests that (4-Fluorophenyl)(pyrimidin-2-yl)methylamine could be used as a starting point for the synthesis of drugs aimed at treating inflammatory conditions and pain management.
Cardiovascular Research
Pyrimidine-based drugs have been used as cardiovascular agents and antihypertensives . The compound could be investigated for its potential effects on cardiovascular health, possibly leading to the development of new treatments for heart-related conditions.
Neuroprotective Properties
Research has indicated that pyrimidine derivatives can have neuroprotective effects, particularly in the context of retinal ganglion cell protection . This compound could be explored for its potential to serve as a neuroprotective agent, which could be beneficial in treating neurodegenerative diseases.
Antidiabetic Activity
The pyrimidin-2-yl group is also associated with antidiabetic activity. Derivatives of pyrimidine have been used as DPP-IV inhibitors, which play a role in glucose metabolism . Therefore, (4-Fluorophenyl)(pyrimidin-2-yl)methylamine could be a valuable compound in the synthesis of new antidiabetic drugs.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-methyl-1-pyrimidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c1-14-11(12-15-7-2-8-16-12)9-3-5-10(13)6-4-9/h2-8,11,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLPYTVJBVFRMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)F)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Fluorophenyl)(pyrimidin-2-yl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



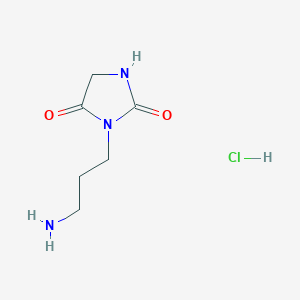

![[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B1523743.png)
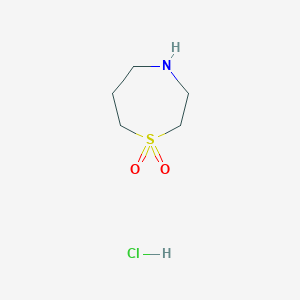
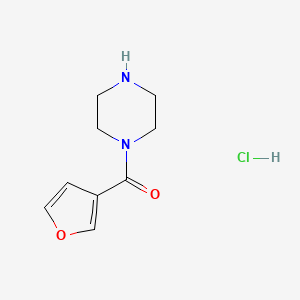
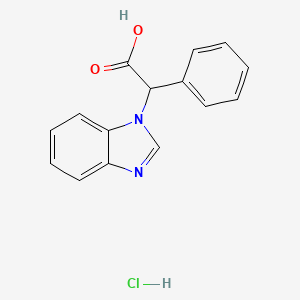


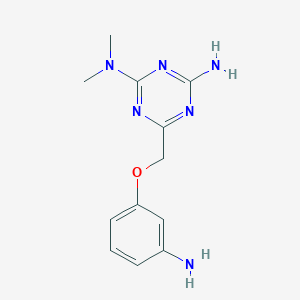
![2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1523753.png)

![5-Bromo-2-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523758.png)
![5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1523759.png)
